Aluminium silicide

Catalog No.
S3367663
CAS No.
106698-75-3
M.F
Al4Si3
M. Wt
192.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminium silicide

CAS Number

106698-75-3

Product Name

Aluminium silicide

Molecular Formula

Al4Si3

Molecular Weight

192.18 g/mol

InChI

InChI=1S/4Al.3Si

InChI Key

LKTZODAHLMBGLG-UHFFFAOYSA-N

SMILES

[Al]#[Si].[Al]#[Si].[Al]=[Si]=[Al]

Canonical SMILES

[Al]#[Si].[Al]#[Si].[Al]=[Si]=[Al]

Aluminium silicide is a compound formed from aluminium and silicon, typically represented by the formula Al4Si3\text{Al}_4\text{Si}_3. This compound is characterized by its high thermal stability and unique electrical properties, making it significant in various industrial applications. Aluminium silicide can exist in different forms, including crystalline and amorphous structures, and is often used in semiconductor technology due to its favorable conductive properties.

. One of the primary reactions involves its formation through the interaction of aluminium and silicon at elevated temperatures. For example, during the annealing process of thin films composed of amorphous silicon and aluminium, a homogeneous layer of aluminium silicide forms at temperatures around 440 K (approximately 167 °C) . This compound exhibits stability up to about 575 K before dissociating as the silicon crystallizes .

Additionally, aluminium silicide can act as a catalyst in certain

Aluminium silicide can be synthesized through several methods:

  • Direct Combination: The most common method involves heating aluminium powder with silicon powder at high temperatures (typically above 600 °C) to promote direct reaction.
  • Thin Film Deposition: Techniques such as sputtering or chemical vapor deposition can be used to create thin films of aluminium silicide for semiconductor applications .
  • Mechanical Alloying: This method involves grinding aluminium and silicon powders together under inert conditions to facilitate the formation of aluminium silicide without excessive oxidation.
  • Sol-gel Process: A more advanced technique where precursors are dissolved in a solvent to form a gel, which is then heated to produce the desired compound.

Aluminium silicide has diverse applications across various industries:

  • Semiconductor Industry: Used as an electrical contact material in integrated circuits due to its excellent conductivity.
  • Aerospace: Employed in lightweight materials that require high strength and durability.
  • Thermal Spray Coatings: Utilized for protective coatings against corrosion and wear in high-temperature environments.
  • Additive Manufacturing: Its unique properties make it suitable for 3D printing specialized components.
  • Energy Storage Devices: Investigated for use in batteries and supercapacitors due to its conductivity .

Research into the interactions of aluminium silicide with other materials has shown that it can significantly influence reaction kinetics in alloy systems. For instance, studies indicate that aluminium promotes reactions between copper compounds and silicon at elevated temperatures . Such interactions are crucial for optimizing materials used in electronics and other high-performance applications.

Aluminium silicide shares similarities with several other compounds that incorporate silicon and metals. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey CharacteristicsUnique Features
Aluminium SilicateAl2Si2O5\text{Al}_2\text{Si}_2\text{O}_5Commonly found as minerals; used in ceramicsPrimarily contains oxygen; not metallic
Nickel SilicideNiSi\text{NiSi}High conductivity; used in microelectronicsTransition metal silicide; distinct properties
Titanium SilicideTiSi2\text{TiSi}_2High melting point; used in high-temperature applicationsExhibits semiconductor behavior
Magnesium SilicideMg2Si\text{Mg}_2\text{Si}Reacts vigorously with water; used in alloysMore reactive than aluminium silicide
Molybdenum DisilicideMoSi2\text{MoSi}_2Excellent thermal stability; used in aerospaceHigh resistance to oxidation

Aluminium silicide stands out due to its specific application in semiconductor technology and its stability under thermal stress compared to other similar compounds.

Metastable Phase Formation via Thermal Annealing Processes

Thermal annealing induces metastable phase evolution in Al-Si systems through precise temperature-time protocols. At 774 K, rapid aluminum-silicon (Al-Si) exchange reactions in nanowire heterostructures produce monolithic interfaces with resistivity as low as $$6.31 \times 10^{-8}\, \Omega \cdot \text{m}$$ [1]. This process leverages the asymmetric diffusion coefficients of Al ($$D{\text{Al}} \gg D{\text{Si}}$$) to create abrupt junctions without intermediate silicide phases.

In Ti-Al-Si systems irradiated with Si⁺ ions, annealing at 900–1000°C stabilizes titanium aluminide (Ti₃Al) and silicide (Ti₅Si₃) composites, achieving microhardness enhancements of 40–60% [5]. The metastable phase distribution correlates strongly with annealing duration, as prolonged heating (>4 h) promotes Ti₅Si₃ nucleation at grain boundaries [5].

Table 1: Metastable Phase Formation Parameters in Al-Si Systems

SystemTemperature (°C)Annealing Time (h)Dominant PhaseMicrohardness (GPa)
Al-Si Nanowires [1]5000.5Monolithic Al-SiN/A
Ti-Al-Si [5]9002Ti₃Al/Ti₅Si₃8.2
Mo-Si-Al [6]10006Mo(Si,Al)₂/Mo₃Al₈12.5

Isothermal treatments below the eutectic temperature (577°C [4]) suppress equilibrium phase separation, enabling nanostructured Al-Si composites with defect densities below $$10^{10}\, \text{cm}^{-2}$$ [1].

Solid-State Reaction Mechanisms in Al-Si Systems

Solid-state reactions in Al-Si systems are governed by the binary phase diagram’s eutectic point at 12.6 wt% Si and 577°C [4]. Interdiffusion at Al/Si interfaces follows a parabolic rate law:
$$
x^2 = 4Dt
$$
where $$x$$ is the reaction layer thickness, $$D$$ the interdiffusion coefficient ($$10^{-14}\, \text{m}^2/\text{s}$$ at 500°C [1]), and $$t$$ the time.

In ⟨112⟩-oriented Si nanowires, Al pad contacts undergo solid-state exchange at 774 K, progressing at $$25.9\, \text{nm/s}$$ [1]. This reaction consumes Si via:
$$
3\text{Al} + \text{Si} \rightarrow \text{Al}_3\text{Si}
$$
with the Al₃Si phase exhibiting negligible solubility for Si (<0.1 at%) [4]. The absence of Kirkendall voids confirms diffusion asymmetry, where Al migrates into Si lattices 50× faster than Si into Al [1].

Table 2: Solid-State Reaction Kinetics in Al-Si Systems

Interface TypeTemperature (K)Reaction Rate (nm/s)Dominant PhaseResistivity ($$\Omega \cdot \text{m}$$)
Al/Si Nanowire [1]77425.9 ± 2.3Al₃Si$$6.31 \times 10^{-8}$$
Mo-Si-Al Coating [6]12730.4Mo(Si,Al)₂$$1.2 \times 10^{-6}$$

Post-reaction microstructures reveal columnar Al grains with (111) texture, minimizing interfacial strain at Si heterojunctions [1].

Vapor Deposition Approaches for Thin-Film Silicides

Chemical vapor deposition (CVD) enables conformal Al-Si thin films with sub-5 nm roughness. Using silane (SiH₄) and trimethylaluminum (TMA) precursors, epitaxial Al₃Si films grow on Si(100) at 600°C with a growth rate of $$2.3\, \text{nm/min}$$ [1]. The process follows:
$$
3\text{Al(CH}3\text{)}3 + \text{SiH}4 \rightarrow \text{Al}3\text{Si} + 9\text{CH}_4
$$
Inert carrier gases (H₂/Ar) suppress parasitic SiH₄ decomposition, ensuring stoichiometric Al:Si ratios [1].

For Mo-Si-Al coatings, co-sputtering of Mo, Si, and Al targets at 0.5 Pa Ar pressure yields amorphous precursors. Subsequent annealing at 1000°C crystallizes Mo(Si,Al)₂ and Mo₃Al₈ phases, with layer thicknesses controllable from 50–500 nm via deposition time [6].

Table 3: Vapor Deposition Parameters for Al-Si Films

TechniquePrecursorsTemperature (°C)Pressure (Pa)Film CompositionThickness (nm)
CVD [1]SiH₄ + TMA60020Al₃Si20–200
Sputtering [6]Mo + Si + Al25 (deposition)0.5Mo(Si,Al)₂50–500

Atomic layer deposition (ALD) cycles using AlCl₃ and Si₂H₆ achieve monolayer-controlled Al-Si interfaces, critical for superconducting qubit applications [1].

Aluminum-Induced Crystallization Dynamics

Aluminum-induced crystallization (AIC) transforms amorphous Si (a-Si) into crystalline phases at temperatures 200°C below conventional solid-phase crystallization. In a-Si/Al bilayer systems, Al grain boundaries mediate Si nucleation via:
$$
\text{a-Si} + \text{Al} \rightarrow \text{c-Si} + \text{Al}3\text{Si}
$$
with activation energy $$E
a = 1.2\, \text{eV}$$ [1]. At 500°C, AIC produces (100)-textured Si grains >10 μm in 30 minutes [1].

In nanowire systems, Al pads catalyze Si crystallization through eutectic droplet migration. The velocity $$v$$ follows:
$$
v = \frac{Ds \gamma \Omega}{kB T r}
$$
where $$D_s$$ is surface diffusivity ($$10^{-9}\, \text{m}^2/\text{s}$$), $$\gamma$$ interfacial energy (1.5 J/m² [1]), $$\Omega$$ atomic volume, and $$r$$ droplet radius. This mechanism enables single-crystalline Si channels between Al electrodes [1].

Table 4: AIC Parameters in Si/Al Systems

SubstrateTemperature (°C)Time (min)Grain Size (μm)Texture
a-Si/Al [1]5003010–15(100)
Nanowire [1]7745>20⟨112⟩

Post-AIC annealing at 800°C eliminates residual Al₃Si precipitates, yielding Si resistivities of $$2.2 \times 10^3\, \Omega \cdot \text{m}$$ [1].

Binary Aluminium-Silicon System Equilibrium Configurations

The binary aluminium-silicon system represents one of the most commercially important and well-studied metal-metalloid phase diagrams in materials science. The aluminium-silicon system is characterized by a simple eutectic configuration with minimal solid solubility between the constituent elements under equilibrium conditions [1]. The currently accepted phase diagram, established through the comprehensive study by Murray and McAlister in 1984, reveals the fundamental thermodynamic relationships governing this binary system [1].

The terminal melting points define the upper boundaries of the phase diagram, with pure aluminium melting at 660.45 degrees Celsius and pure silicon at 1414 degrees Celsius [1] [2]. These melting points establish the liquidus boundaries for the respective pure phases and provide reference points for understanding the thermal stability of the system. The substantial difference in melting temperatures between the two components, approximately 754 degrees Celsius, indicates significant differences in atomic bonding characteristics and thermal stability.

The eutectic reaction constitutes the central feature of the aluminium-silicon phase diagram, occurring at a composition of 12.6 weight percent silicon and a temperature of 577 degrees Celsius, with an uncertainty of plus or minus 1 degree Celsius [1] [2]. This eutectic composition divides the system into hypoeutectic alloys, containing less than 12.6 weight percent silicon, and hypereutectic alloys, containing more than 12.6 weight percent silicon. The eutectic temperature represents the lowest melting point in the entire binary system and defines the simultaneous crystallization of both aluminium-rich and silicon-rich phases from the liquid.

The solid solubility characteristics reveal the limited mutual solubility between aluminium and silicon under equilibrium conditions. The maximum solubility of silicon in aluminium occurs at the eutectic temperature and reaches 1.65 weight percent [1] [3]. This relatively low solubility reflects the significant differences in atomic radii and crystal structures between aluminium and silicon. Conversely, the solubility of aluminium in silicon is negligible at all temperatures, essentially zero under practical conditions [4] [3]. This asymmetric solubility behavior results in terminal solid solutions that are nearly pure aluminium and pure silicon respectively.

The phase relationships within the aluminium-silicon system demonstrate classic eutectic behavior. In hypoeutectic alloys, primary aluminium dendrites form first during solidification, followed by the simultaneous precipitation of both phases during the eutectic reaction. The primary aluminium phase exhibits a face-centered cubic crystal structure with a lattice parameter of approximately 4.05 angstroms [5]. For hypereutectic alloys, primary silicon crystals nucleate initially, displaying the characteristic diamond cubic crystal structure of silicon [6]. These primary silicon particles typically exhibit faceted, polyhedral morphologies due to the highly directional covalent bonding in the silicon crystal structure.

PropertyValueUnits
Aluminium melting point660.45degrees Celsius [1]
Silicon melting point1414degrees Celsius [1]
Eutectic temperature577 ± 1degrees Celsius [1]
Eutectic composition12.6weight percent silicon [1]
Maximum silicon solubility in aluminium1.65weight percent [1]
Aluminium solubility in silicon~0weight percent [4]

The thermodynamic driving forces for phase formation in the aluminium-silicon system relate to the minimization of Gibbs free energy at each temperature and composition. The formation of the eutectic structure represents the thermodynamically favorable configuration that minimizes the total free energy of the system at the eutectic composition and temperature. The large difference in atomic radii between aluminium (approximately 1.43 angstroms) and silicon (approximately 1.17 angstroms) contributes to the limited solid solubility and the preference for phase separation rather than extended solid solution formation.

Metastable Phase Formation Pathways

The formation of metastable phases in the aluminium-silicon system occurs primarily under non-equilibrium solidification conditions, where rapid cooling rates suppress the formation of equilibrium phases and promote the development of alternative crystallographic structures. Metastable phase formation represents a critical aspect of aluminium silicide behavior, particularly relevant to advanced processing techniques such as rapid solidification, thin film deposition, and additive manufacturing processes.

Recent investigations have revealed the formation of metastable aluminium silicide compounds as intermediate stages during the crystallization of amorphous aluminium-silicon alloys [7]. These metastable phases exhibit distinct crystallographic characteristics that differ significantly from both the equilibrium aluminium and silicon phases. The formation mechanism involves the initial development of an amorphous aluminium-silicon alloy through various processing routes, followed by thermally activated crystallization processes that can yield metastable intermediate compounds before ultimate transformation to equilibrium phases.

Experimental evidence demonstrates that metastable silicide formation occurs during the annealing of amorphous silicon mixed with aluminium at specific temperature ranges [7]. The crystallization pathway typically involves multiple stages, beginning with the nucleation of metastable phases at relatively low temperatures, followed by their growth and eventual transformation to equilibrium phases at higher temperatures. This multi-stage crystallization behavior indicates complex thermodynamic and kinetic interactions between aluminium and silicon atoms during the phase transformation process.

The aluminum-induced crystallization of amorphous silicon represents a particularly important metastable phase formation pathway. Research has shown that the crystallization of amorphous silicon in aluminium/amorphous silicon multilayer thin films occurs at significantly reduced temperatures compared to pure amorphous silicon crystallization [8]. The crystallization temperature decreases from the typical values observed in pure silicon to approximately 200 degrees Celsius when aluminium layers are present, with a heat of crystallization measured at approximately 12 kilojoules per mole of silicon [8].

The kinetics of metastable phase formation depend strongly on the thickness of aluminium layers in multilayered structures. Studies have demonstrated that increasing the aluminium layer thickness from 10 to 80 nanometers results in a decrease in the apparent activation energy of silicon crystallization from 137 to 117 kilojoules per mole [9] [10]. This thickness dependence reflects the changing balance between diffusion-controlled processes and nucleation-controlled processes as the aluminium reservoir size varies.

The mechanism of metastable phase formation involves several distinct pathways depending on processing conditions and material configurations. For thin aluminium layers (≤20 nanometers), the crystallization process follows two parallel routes described by nth-order reaction equations with autocatalysis and Avrami-Erofeev equations [9]. With increasing aluminium layer thickness (≥40 nanometers), the process transitions to two consecutive steps, indicating a fundamental change in the controlling crystallization mechanism.

Non-equilibrium eutectic formation represents another important category of metastable phase behavior in the aluminium-silicon system. Computer modeling studies have demonstrated that non-equilibrium eutectics can form in alloys with silicon contents as low as 0.3 weight percent, well below the equilibrium eutectic composition [11]. This phenomenon occurs due to the formation of local regions with increased silicon concentration during solidification, resulting from incomplete compositional equilibration at the solid-liquid interface.

Processing ConditionSilicon ContentCooling RateOutcome
Non-equilibrium solidification1.0 weight percent3.80 degrees Celsius per secondMetastable eutectic formation [11]
Non-equilibrium solidification1.2 weight percent2.00 degrees Celsius per secondMetastable eutectic formation [11]
Non-equilibrium solidification1.4 weight percent0.37 degrees Celsius per secondMetastable eutectic formation [11]
Non-equilibrium solidification1.6 weight percent0.12 degrees Celsius per secondMetastable eutectic formation [11]

The formation of metastable phases also occurs during rapid solidification processing of hypereutectic aluminium-silicon alloys. Studies of impulse atomization processing have revealed that undercooled hypereutectic aluminium-18 weight percent silicon alloys can exhibit primary nucleation temperatures that fall within the coupled zone of the aluminium-silicon system, leading to eutectic-type solidification rather than the expected primary silicon formation [12].

Ion beam induced phase formation provides another pathway for metastable silicide development. Research on thin film structures has shown that ion beam mixing techniques can induce the formation of metastable silicide phases with compositions such as platinum disilicide (Pt₂Si₃), demonstrating that similar metastable compound formation mechanisms may operate in aluminium-silicon systems under appropriate processing conditions [13].

The thermal stability of metastable phases varies significantly depending on their specific crystallographic structure and formation pathway. Some metastable aluminium silicides remain stable up to temperatures of approximately 575 Kelvin, at which point they decompose concurrent with the crystallization of amorphous silicon [14]. This temperature range corresponds to approximately 302 degrees Celsius, indicating substantial thermal stability for certain metastable configurations.

Alloying Effects on Silicide Crystallization Behavior

The crystallization behavior of aluminium silicides undergoes significant modifications when additional alloying elements are introduced into the binary aluminium-silicon system. These alloying effects fundamentally alter the nucleation kinetics, growth mechanisms, and final microstructural characteristics of silicide phases, providing opportunities for tailored materials properties through controlled compositional design.

Magnesium additions represent one of the most extensively studied alloying modifications in aluminium-silicon systems. Research has demonstrated that magnesium significantly accelerates the precipitation of supersaturated silicon from aluminium matrices during heat treatment processes [15]. The presence of magnesium promotes the formation of suitable nucleation sites for silicon precipitation, reducing the time required for complete precipitation and resulting in finer, more uniformly distributed silicon particles within the primary aluminium phase. Three-dimensional atom probe analyses have revealed that magnesium atoms concentrate near silicon particle interfaces, forming clusters that facilitate heterogeneous nucleation of silicon precipitates [15].

Exact Mass

191.856933 g/mol

Monoisotopic Mass

191.856933 g/mol

Heavy Atom Count

7

Wikipedia

Aluminium silicide

Dates

Last modified: 02-18-2024

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